molecular formula C20H20N2O5 B2497575 2,3-dimethoxy-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzamide CAS No. 953014-65-8

2,3-dimethoxy-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzamide

Cat. No.: B2497575
CAS No.: 953014-65-8
M. Wt: 368.389
InChI Key: QYHBMHDLSNMMNB-UHFFFAOYSA-N
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Description

2,3-dimethoxy-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzamide is a useful research compound. Its molecular formula is C20H20N2O5 and its molecular weight is 368.389. The purity is usually 95%.
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Scientific Research Applications

Novel Synthetic Approaches and Chemical Interactions

  • A study by Abu‐Hashem et al. (2020) presents the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, showcasing the potential for creating anti-inflammatory and analgesic agents through innovative synthetic pathways. This research highlights the broader context of chemical synthesis in which compounds like 2,3-dimethoxy-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzamide could be explored for similar pharmacological potentials (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

  • Research by Owton et al. (1995) on the synthesis of an analogue of the osteoarthritis drug rhein demonstrates the importance of structural modifications in drug development. The methods and findings from this study could be applicable to the design and synthesis of derivatives of this compound for improved pharmacokinetic properties or therapeutic efficacy (Owton, Brunavs, Miles, Dobson, & Steggles, 1995).

  • Högberg et al. (1990) explored the synthesis and antidopaminergic properties of benzamide derivatives, indicating the potential of structurally similar compounds in the development of antipsychotic medications. This research underlines the relevance of chemical structure to biological activity, suggesting avenues for the application of this compound in neuropsychiatric drug discovery (Högberg, de Paulis, Johansson, Kumar, Hall, & Ogren, 1990).

Chemical Structure and Activity Relationships

  • The work of Nomura et al. (1999) on antihyperglycemic agents provides insight into the structure-activity relationships of benzamide derivatives. This information is critical for understanding how modifications to the chemical structure can influence biological activity and offers a framework for researching compounds like this compound in the context of diabetes mellitus treatment (Nomura, Kinoshita, Satoh, Maeda, Murakami, Tsunoda, Miyachi, & Awano, 1999).

Properties

IUPAC Name

2,3-dimethoxy-N-[[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5/c1-24-15-9-7-13(8-10-15)18-11-14(22-27-18)12-21-20(23)16-5-4-6-17(25-2)19(16)26-3/h4-11H,12H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYHBMHDLSNMMNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=C(C(=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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